molecular formula C25H22O10 B1146174 Silybin CAS No. 802918-57-6

Silybin

Cat. No.: B1146174
CAS No.: 802918-57-6
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-HKTJVKLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Silybin, also known as Silibinin, is a major active constituent of silymarin, a standardized extract of the milk thistle seeds . It primarily targets the sterol response element binding protein 1 (SREBP1) and inhibits abnormal lipid metabolism, proliferation, and the development of androgen-independence in prostate cancer cells . It also targets five hydroxyl groups (5-OH, 7-OH, and 20-OH) which are the primary targets of the derivatization process .

Mode of Action

This compound interacts with its targets in several ways. It has been found to inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways , thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also acts as an antioxidant , scavenger, and regulator of the intracellular content of glutathione . Furthermore, it acts as a cell membrane stabilizer and permeability regulator that prevents hepatotoxic agents from entering hepatocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways , which can affect NAD+ -dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly . It also acts on the nuclear factor-erythroid 2-related factor 2 signaling pathway , which is closely related to its antioxidant properties .

Pharmacokinetics (ADME Properties)

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound B has shown excellent binding and ADME properties compared with currently used drugs . .

Result of Action

This compound exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities, making it a promising candidate for cancer therapy . It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its absorption and distribution . .

Biochemical Analysis

Biochemical Properties

Silybin interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species (ROS) levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis . This compound also exerts antioxidant properties in liver cells, Kupffer cells, monocytes, and cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses phospholipid-degrading enzymes, induces phospholipid biosynthesis, and down-regulates triglyceride biosynthesis, while inducing complex changes in sterol and fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to exert its effects over time. It has been observed that this compound treatment reduced blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin and antioxidative marker levels in various cellular and animal models of diabetes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound supplementation at 12.75 mg per 10 kg body weight in dogs did not interfere with nutrient digestion and had no detrimental effect on liver function indices, health, or blood parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to stimulate metabolic viability as well as proliferation in IPEC-1 cells, protect the mitochondrial membrane, and thus exert a cytoprotective effect .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The major efflux transporters of this compound are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

Subcellular Localization

It has been suggested that this compound stimulates metabolic viability and protects the mitochondrial membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silybin can be synthesized through various chemical and enzymatic methods. Some of the synthetic derivatives include fatty acid conjugates, this compound bishemisuccinate, this compound glycosides, this compound sulfates, silybinic acid, and 2,3-dehydrothis compound . These methods often involve complex reaction conditions and specific reagents to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves the extraction of milk thistle seeds. The process begins with the extraction of seeds using n-hexane for 6 hours to remove lipids, followed by extraction of the defatted material with methanol for 5 hours . Another method involves mixing seed powder or defatted powder with ethanol in a 1:15 w/v ratio and then sonication at 60°C for 60 minutes .

Chemical Reactions Analysis

Types of Reactions: Silybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be glucuronidated in a stereoselective manner, with this compound B more efficiently glucuronidated at the C-20 position, while this compound A is glucuronidated similarly on both sites .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronic acid for glucuronidation and various oxidizing and reducing agents for other reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted in the bile and urine . These conjugates are significant for the compound’s bioavailability and metabolism.

Scientific Research Applications

Silybin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is predominantly used as a supportive element in liver disorders, cardiovascular diseases, diabetes mellitus, and neurodegeneration . Additionally, this compound has been studied for its antioxidant, anti-inflammatory, and anticancer properties .

In chemistry, this compound is used as a model compound for studying flavonoid chemistry and its interactions with various biological systems. In biology, it is used to investigate its effects on cellular processes and signaling pathways. In medicine, this compound is used in the development of hepatoprotective drugs and supplements .

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026018
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6
Record name Silybin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22888-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silibinin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silibinin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silymarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silybin (mixture of Silybin A and Silybin B)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 802918-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILIBININ A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.